molecular formula C6H7IN2OS B12365243 5-iodo-6-methyl-2-methylsulfanyl-5H-pyrimidin-4-one

5-iodo-6-methyl-2-methylsulfanyl-5H-pyrimidin-4-one

Cat. No.: B12365243
M. Wt: 282.10 g/mol
InChI Key: QSBGLVLEAIGLEC-UHFFFAOYSA-N
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Description

5-Iodo-6-methyl-2-methylsulfanyl-5H-pyrimidin-4-one is a heterocyclic compound with the molecular formula C6H7IN2OS This compound is characterized by the presence of iodine, methyl, and methylsulfanyl groups attached to a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-6-methyl-2-methylsulfanyl-5H-pyrimidin-4-one typically involves the iodination of a precursor pyrimidine compound. One common method includes the reaction of 6-methyl-2-methylsulfanyl-4-pyrimidinol with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-6-methyl-2-methylsulfanyl-5H-pyrimidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the pyrimidinone core.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the iodine atom.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include deiodinated compounds or modified pyrimidinone derivatives.

Scientific Research Applications

5-Iodo-6-methyl-2-methylsulfanyl-5H-pyrimidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-iodo-6-methyl-2-methylsulfanyl-5H-pyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its iodine and methylsulfanyl groups. These interactions can modulate biological pathways, leading to the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-6-methyl-2-methylsulfanyl-3H-pyrimidin-4-one: A closely related compound with a similar structure but different tautomeric form.

    6-Methyl-2-methylsulfanyl-4-pyrimidinol: A precursor in the synthesis of 5-iodo-6-methyl-2-methylsulfanyl-5H-pyrimidin-4-one.

    5-Iodo-2-methylsulfanyl-4-pyrimidinol: Another related compound with a different substitution pattern.

Uniqueness

This compound is unique due to the specific combination of iodine, methyl, and methylsulfanyl groups attached to the pyrimidinone core

Properties

Molecular Formula

C6H7IN2OS

Molecular Weight

282.10 g/mol

IUPAC Name

5-iodo-6-methyl-2-methylsulfanyl-5H-pyrimidin-4-one

InChI

InChI=1S/C6H7IN2OS/c1-3-4(7)5(10)9-6(8-3)11-2/h4H,1-2H3

InChI Key

QSBGLVLEAIGLEC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=O)C1I)SC

Origin of Product

United States

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